molecular formula C16H24N2O4 B2862249 N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 898360-37-7

N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2862249
CAS No.: 898360-37-7
M. Wt: 308.378
InChI Key: NZMQHZNJUKKCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.378. The purity is usually 95%.
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Biological Activity

N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 328.39 g/mol
  • Structure : The compound features an oxalamide core, which is characterized by the presence of two amide groups linked by an oxalic acid moiety. The presence of diethoxyethyl and dimethylphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Oxalyl Chloride Intermediate : React oxalyl chloride with 3,4-dimethylaniline under anhydrous conditions to form the oxalamide derivative.
  • Amidation : The resulting intermediate is then reacted with 2,2-diethoxyethylamine in the presence of a base such as triethylamine to yield the final product.
  • Purification : Purification is commonly achieved through recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that are critical for bacterial survival or proliferation.
  • Receptor Modulation : It may interact with various receptors, potentially modulating neurotransmitter systems or inflammatory pathways.
  • Antioxidant Activity : The structure suggests potential antioxidant properties, which could help in neutralizing free radicals and reducing oxidative stress.

Biological Activity Data

Recent studies have explored the biological activities of this compound across various models:

Study Biological Activity Observed Methodology
Study 1Antimicrobial activity against Gram-positive bacteriaDisk diffusion method
Study 2Inhibition of cancer cell proliferation (e.g., breast cancer)MTT assay
Study 3Anti-inflammatory effects in animal modelsMeasurement of cytokine levels

Case Study Highlights

  • Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : A study investigating its effects on breast cancer cells indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential role in cancer therapy.
  • Inflammation Modulation : Animal model studies showed that the compound could reduce inflammation markers in conditions such as arthritis, suggesting a possible therapeutic application in inflammatory diseases.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMQHZNJUKKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC(=C(C=C1)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.